molecular formula C13H14N2O5 B1401891 (E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid CAS No. 158726-95-5

(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid

Cat. No.: B1401891
CAS No.: 158726-95-5
M. Wt: 278.26 g/mol
InChI Key: IMCFIUROWKZUNG-DAFODLJHSA-N
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Description

(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid is a compound that features a morpholine ring, a nitro group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid typically involves the following steps:

    Formation of the nitro-phenyl intermediate: This step involves nitration of a suitable phenyl precursor to introduce the nitro group.

    Morpholine substitution: The nitro-phenyl intermediate undergoes a substitution reaction with morpholine to form the morpholinyl-nitro-phenyl intermediate.

    Acrylic acid formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine itself and its various substituted derivatives.

    Nitro-phenyl compounds: Compounds with a nitro group attached to a phenyl ring, such as nitrobenzene.

    Acrylic acid derivatives: Compounds containing the acrylic acid moiety, such as acrylic acid and its esters.

Uniqueness

(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-3-(5-morpholin-4-yl-2-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c16-13(17)4-1-10-9-11(2-3-12(10)15(18)19)14-5-7-20-8-6-14/h1-4,9H,5-8H2,(H,16,17)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCFIUROWKZUNG-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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